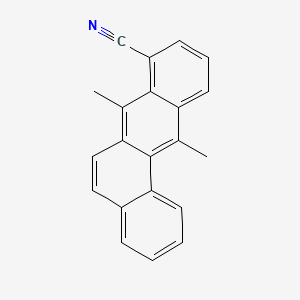

BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-

描述

Contextualizing Benz(a)anthracene (B33201) and its Functionalized Analogues in Chemical Research

Benz(a)anthracene is a well-studied PAH, primarily due to the potent carcinogenic and mutagenic properties of some of its derivatives. The parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), is a powerful laboratory carcinogen widely used to induce tumors in animal models for cancer research. wikipedia.orgnih.gov The introduction of various functional groups onto the benz(a)anthracene skeleton can significantly alter its biological activity and chemical properties. Research into these derivatives is often driven by the desire to understand structure-activity relationships, particularly in the context of carcinogenesis. researchgate.net

Rationale for Investigating 8-Cyano-7,12-dimethylbenz(a)anthracene within Substituted PAH Chemistry

The rationale for investigating a specific compound like 8-cyano-7,12-dimethylbenz(a)anthracene would typically stem from several key areas of chemical inquiry. The introduction of a cyano (-CN) group, a strong electron-withdrawing group, can dramatically influence a molecule's electronic properties, reactivity, and metabolic pathways. In the context of PAHs, this could lead to altered fluorescence properties, different DNA-binding capabilities, or novel chemical reactivity. However, a specific rationale for the synthesis and study of the 8-cyano derivative of DMBA is not documented in the available scientific literature.

Overview of Current Academic Research Trajectories in Functionalized PAH Synthesis and Reactivity

Current research in functionalized PAHs is vibrant and multifaceted. Key trajectories include the development of novel synthetic methodologies to achieve site-selective functionalization, the exploration of new catalytic systems for C-H bond activation, and the application of these modified PAHs in materials science, particularly in the fields of organic electronics and sensor technology. While there is extensive literature on the synthesis of various benz(a)anthracene derivatives, including those with halogenated and alkylated substituents, specific methods for the preparation of 8-cyano-7,12-dimethylbenz(a)anthracene are not detailed. A 1979 study on the synthesis of fluorinated and cyanomethyl-substituted benz(a)anthracenes provides some insight into synthetic strategies for introducing cyano-containing groups to the benz(a)anthracene core, but does not describe the synthesis of the 8-cyano derivative.

Basic Compound Information:

| Property | Value |

| Chemical Formula | C21H15N |

| Molecular Weight | 281.35 g/mol |

| CAS Number | 63018-68-8 |

This data is sourced from chemical databases and supplier information. nih.govechemi.com

Structure

3D Structure

属性

CAS 编号 |

63018-68-8 |

|---|---|

分子式 |

C21H15N |

分子量 |

281.3 g/mol |

IUPAC 名称 |

7,12-dimethylbenzo[a]anthracene-8-carbonitrile |

InChI |

InChI=1S/C21H15N/c1-13-18-11-10-15-6-3-4-8-19(15)21(18)14(2)17-9-5-7-16(12-22)20(13)17/h3-11H,1-2H3 |

InChI 键 |

SKUYSBCTPIYMFW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC(=C14)C#N)C |

产品来源 |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Elucidating the Structure and Purity of 8 Cyano 7,12 Dimethylbenz a Anthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of 8-cyano-7,12-dimethylbenz(a)anthracene.

Application of 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum of the parent DMBA displays characteristic signals for its aromatic protons and two methyl groups. chemicalbook.com For 8-cyano-7,12-dimethylbenz(a)anthracene, the introduction of the electron-withdrawing cyano group at the C8 position would induce notable downfield shifts for neighboring protons, particularly H-9. The methyl protons at C7 and C12 would also experience slight shifts due to the altered electronic environment. Similarly, in the ¹³C NMR spectrum, the C8 carbon would be significantly deshielded, and the nitrile carbon itself would present a characteristic signal in the 115-125 ppm range. wisc.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Correlation SpectroscopY (COSY) would reveal proton-proton coupling networks, allowing for the tracing of adjacent protons throughout the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms in the molecule's framework.

Heteronuclear Multiple Bond Correlation (HMBC) is pivotal for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the placement of the cyano group by showing correlations between protons such as H-9 and H-10 to the C8 carbon, and potentially to the nitrile carbon itself.

Table 1: Predicted ¹H NMR Data for 8-Cyano-7,12-dimethylbenz(a)anthracene (Based on DMBA)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-1 | 7.5-8.0 | d | |

| H-2 | 7.4-7.8 | t | |

| H-3 | 7.4-7.8 | t | |

| H-4 | 8.0-8.5 | d | |

| H-5 | 8.0-8.5 | d | |

| H-6 | 7.5-8.0 | d | |

| H-9 | 8.5-9.0 | d | Expected downfield shift due to adjacent CN group. |

| H-10 | 7.6-8.1 | t | |

| H-11 | 8.1-8.6 | d | |

| 7-CH₃ | 3.0-3.5 | s | |

| 12-CH₃ | 3.0-3.5 | s |

This table is predictive and based on data for 7,12-dimethylbenz(a)anthracene. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for 8-Cyano-7,12-dimethylbenz(a)anthracene

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-H | 120-140 | Multiple signals expected. |

| Aromatic Quaternary C | 125-150 | Multiple signals expected. |

| C8 | 110-120 | Expected upfield shift due to nitrile substitution. |

| C≡N | 115-125 | Characteristic chemical shift for a nitrile carbon. |

| 7-CH₃ | 15-25 | |

| 12-CH₃ | 15-25 |

This table is predictive. Actual values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of 8-cyano-7,12-dimethylbenz(a)anthracene. lcms.cz For the molecular formula C₂₁H₁₅N, the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of 8-cyano-7,12-dimethylbenz(a)anthracene) and its subsequent fragmentation to produce a spectrum of product ions. shimadzu.com The fragmentation pattern is characteristic of the molecule's structure. For 8-cyano-7,12-dimethylbenz(a)anthracene, expected fragmentation pathways could include the loss of the cyano group (CN), a hydrogen cyanide molecule (HCN), or methyl radicals (CH₃). The analysis of these fragmentation pathways provides valuable information for confirming the structure and can be used to differentiate it from its isomers.

Table 3: Predicted Mass Spectrometry Data for 8-Cyano-7,12-dimethylbenz(a)anthracene

| Analysis | Expected Result |

| Molecular Formula | C₂₁H₁₅N |

| Monoisotopic Mass | 293.1204 g/mol |

| HRMS Confirmation | Measured m/z should be within ± 5 ppm of the theoretical exact mass. |

| Key MS/MS Fragments | [M-CN]⁺, [M-HCN]⁺, [M-CH₃]⁺, [M-HCN-CH₃]⁺ |

This table is predictive. Actual values may vary.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the molecule. While no crystal structure has been reported for 8-cyano-7,12-dimethylbenz(a)anthracene, a successful single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com This would confirm the planar tetracyclic aromatic core and the positions of the methyl and cyano substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking. The crystal structure of the parent DMBA has been refined, providing a solid foundation for comparison. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to obtain a unique "molecular fingerprint." The most characteristic vibrational mode for 8-cyano-7,12-dimethylbenz(a)anthracene would be the C≡N stretching vibration, which typically appears as a sharp, intense band in the IR spectrum between 2220 and 2240 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The Raman spectrum would also show a strong C≡N stretching band in a similar region. researchgate.net Other characteristic bands would include C-H stretching of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic rings.

Table 4: Predicted Vibrational Spectroscopy Data for 8-Cyano-7,12-dimethylbenz(a)anthracene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Methyl C-H Stretch | 2850-3000 | IR, Raman |

| C≡N Stretch | 2220-2240 | IR (strong, sharp), Raman (strong) |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

This table is predictive. Actual values may vary.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

The assessment of purity and the separation of isomers of 8-cyano-7,12-dimethylbenz(a)anthracene rely on advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The introduction of a polar cyano (-CN) group to the polycyclic aromatic hydrocarbon (PAH) framework significantly influences its chromatographic behavior, necessitating specialized methods for effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of substituted PAHs due to its versatility and the wide range of available stationary and mobile phases. For a polar compound like 8-cyano-7,12-dimethylbenz(a)anthracene, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions between the solute and the stationary phase. The presence of the cyano group increases the polarity of the molecule, which generally leads to shorter retention times on a C18 column compared to its non-cyanonated parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), when using the same mobile phase conditions.

The separation of potential isomers, which may be generated during synthesis, is a critical challenge. Isomers of substituted PAHs often have very similar physical properties, making their separation difficult. The selectivity of the HPLC system can be manipulated by altering the mobile phase composition, such as the ratio of organic solvent (typically acetonitrile (B52724) or methanol) to water, and by using gradient elution. Specialized stationary phases, such as those with phenyl or cyano ligands, can offer different selectivity for aromatic and polar compounds, potentially improving the resolution of isomeric impurities.

Table 1: Representative HPLC Conditions for the Analysis of Polar-Substituted Polycyclic Aromatic Hydrocarbons

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 60% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| Injection Volume | 10 µL |

This table represents typical starting conditions for the analysis of polar-substituted PAHs and would require optimization for the specific analysis of 8-cyano-7,12-dimethylbenz(a)anthracene.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the purity assessment of 8-cyano-7,12-dimethylbenz(a)anthracene. GC separates compounds based on their volatility and interaction with the stationary phase. Due to the relatively high molecular weight and polarity of the target compound, a high-temperature capillary column with a suitable stationary phase is required. A mid-polarity stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, is often preferred for the analysis of polar substituted PAHs. These phases can provide better selectivity for isomers compared to standard nonpolar phases.

The use of GC-MS provides an additional layer of confirmation through the mass spectrum of the eluting compound. This is particularly valuable for distinguishing between isomers that may have very similar retention times. The fragmentation pattern in the mass spectrum can provide structural information that helps to confirm the identity of the main peak and any impurities.

Table 2: Illustrative GC-MS Parameters for the Analysis of Functionalized Benz(a)anthracene (B33201) Derivatives

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | m/z 50-500 |

This table provides a general GC-MS method that would serve as a starting point for the analysis of 8-cyano-7,12-dimethylbenz(a)anthracene and would need to be optimized.

The combination of both HPLC and GC-MS provides a comprehensive approach to the purity assessment of 8-cyano-7,12-dimethylbenz(a)anthracene. HPLC can be used for initial purity screening and quantification, while GC-MS offers higher resolution for certain isomers and definitive structural confirmation of the analyte and any detected impurities.

Theoretical and Computational Chemistry Studies of 8 Cyano 7,12 Dimethylbenz a Anthracene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 8-cyano-7,12-dimethylbenz(a)anthracene. These methods provide a detailed picture of electron distribution and molecular orbital energies, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic compounds like anthracene (B1667546) derivatives, DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to optimize the molecular geometry in the ground state and to calculate various electronic properties. researchgate.netsemanticscholar.org These calculations can determine bond lengths, atomic charges, and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. researchgate.net

For a molecule like 8-cyano-7,12-dimethylbenz(a)anthracene, DFT studies would be instrumental in understanding how the addition of a cyano group and methyl groups to the benz(a)anthracene (B33201) core influences its electronic properties. The electron-withdrawing nature of the cyano group and the electron-donating nature of the methyl groups are expected to significantly alter the electron density distribution across the aromatic system.

Table 1: Illustrative DFT-Calculated Properties for Aromatic Systems

| Property | Description | Typical Values for Polycyclic Aromatic Hydrocarbons |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. | 3.0 to 4.5 eV |

Note: These are typical value ranges for related compounds and are for illustrative purposes only, as specific data for 8-cyano-7,12-dimethylbenz(a)anthracene is not available.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate determinations of the electronic structure. For complex molecules, these calculations can be crucial for validating results from less computationally intensive methods and for providing benchmark data. High-level ab initio calculations could be used to precisely determine the molecular geometry and electronic energies of 8-cyano-7,12-dimethylbenz(a)anthracene, offering a deeper understanding of its intrinsic properties.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is an invaluable tool for predicting how a molecule will behave in chemical reactions. By analyzing the electronic structure, it is possible to identify reactive sites and to model the energetic profiles of potential reaction pathways.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The distribution of these orbitals in 8-cyano-7,12-dimethylbenz(a)anthracene would indicate the likely sites for electrophilic and nucleophilic attack. The regions of the molecule with a high density of the HOMO are more susceptible to electrophilic attack, while regions with a high density of the LUMO are prone to nucleophilic attack. This analysis is critical for predicting the regioselectivity of reactions involving this compound.

Transition State Analysis for Reaction Mechanisms

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition state structures, providing insights into the activation energy and the feasibility of a proposed reaction mechanism. For 8-cyano-7,12-dimethylbenz(a)anthracene, transition state analysis could be applied to study its metabolic activation pathways, which are often implicated in the carcinogenic activity of related polycyclic aromatic hydrocarbons like 7,12-dimethylbenz(a)anthracene (DMBA). researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Macromolecule Interactions in silico

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of flexible molecules and can be used to model the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or DNA.

For 8-cyano-7,12-dimethylbenz(a)anthracene, MD simulations could be employed to investigate its conformational flexibility and to model its binding to biological targets. For instance, understanding how this molecule interacts with DNA is crucial, as the formation of DNA adducts is a key step in the carcinogenic mechanism of many polycyclic aromatic hydrocarbons. researchgate.netnih.gov In silico docking and MD simulations could predict the binding modes and affinities of 8-cyano-7,12-dimethylbenz(a)anthracene to the active sites of metabolic enzymes or to the grooves of DNA, providing valuable information on its potential biological activity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- |

| 7,12-dimethylbenz(a)anthracene (DMBA) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activities of chemical compounds and for postulating mechanistic hypotheses. For polycyclic aromatic hydrocarbons (PAHs), QSAR studies often focus on their carcinogenic and mutagenic properties. nih.govresearchgate.net These models typically correlate physicochemical or structural descriptors of the molecules with their biological effects. While specific QSAR models for 8-cyano-7,12-dimethylbenz(a)anthracene are not extensively documented, mechanistic hypotheses can be formulated based on established QSAR principles for PAHs and the known electronic effects of the cyano substituent.

The carcinogenicity of PAHs like 7,12-dimethylbenz(a)anthracene (DMBA) is linked to their metabolic activation to reactive intermediates, such as diol epoxides, that can form adducts with DNA. nih.govnih.gov QSAR models for PAHs often incorporate descriptors related to the stability of these intermediates. acs.orgresearchgate.net Key descriptors frequently include electronic properties (e.g., HOMO-LUMO energies, ionization potential), steric factors, and hydrophobicity (log P). nih.gov

The introduction of an 8-cyano group to the 7,12-dimethylbenz(a)anthracene framework is expected to significantly modulate its electronic properties. The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond character. This electron-withdrawing nature can influence the reactivity of the aromatic system and the stability of carbocation intermediates formed during metabolic activation.

A mechanistic hypothesis derived from these considerations suggests that the 8-cyano substituent could alter the regioselectivity and rate of metabolic activation. The electron-withdrawing effect might deactivate certain regions of the molecule towards electrophilic attack by metabolic enzymes, potentially shifting the primary sites of epoxidation. This could lead to the formation of different diol epoxide isomers compared to the parent compound, which in turn could have different DNA-binding efficiencies and carcinogenic potencies. Furthermore, the increased polarity imparted by the cyano group could affect the compound's transport and distribution within biological systems, another factor that can be incorporated into more complex QSAR models.

| Descriptor Category | Predicted Influence of 8-Cyano Group | Hypothesized Mechanistic Consequence |

| Electronic Properties | - Increased electron affinity and ionization potential. nih.gov - Altered HOMO and LUMO energy levels. nih.gov | - Modified rates and regioselectivity of metabolic activation. - Potential shift in the formation of reactive diol epoxides. |

| Steric Properties | - Introduction of a linear, rigid substituent. | - Potential for altered binding affinity to metabolizing enzymes or target receptors. |

| Hydrophobicity (log P) | - Increased polarity, leading to a lower log P value. | - Changes in bioavailability, cell membrane permeability, and distribution in biological tissues. |

Computational Spectroscopic Predictions (e.g., NMR, UV-Vis, IR)

Computational methods are invaluable for predicting the spectroscopic properties of novel or uncharacterized compounds. For 8-cyano-7,12-dimethylbenz(a)anthracene, we can predict its NMR, UV-Vis, and IR spectra based on the known spectra of the parent compound, 7,12-dimethylbenz(a)anthracene, and the well-established effects of a cyano substituent on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of 8-cyano-7,12-dimethylbenz(a)anthracene are expected to show distinct features compared to the parent compound. The electron-withdrawing and anisotropic effects of the cyano group will induce significant chemical shift changes, particularly for the nuclei in its proximity. modgraph.co.ukresearchgate.net Protons and carbons on the same aromatic ring as the cyano group are predicted to be deshielded and resonate at a lower field (higher ppm).

Predicted ¹H NMR Chemical Shift Changes:

H-9: Expected to experience the most significant downfield shift due to its ortho position relative to the cyano group.

H-10 and H-11: Also expected to be shifted downfield, but to a lesser extent than H-9.

Methyl Protons (at C-7 and C-12): Minimal shifts are expected as they are distant from the cyano group.

Predicted ¹³C NMR Chemical Shift Changes:

C-8: The carbon directly attached to the cyano group will be significantly deshielded.

C-CN: The cyano carbon itself will have a characteristic chemical shift in the range of 110-125 ppm.

Other Aromatic Carbons: Carbons in the vicinity of the cyano group will experience varying degrees of downfield shifts.

| Nucleus | Predicted Chemical Shift Range (ppm) for 8-Cyano-7,12-dimethylbenz(a)anthracene | Rationale for Prediction |

| ¹H (Aromatic) | 7.5 - 9.0 | General aromatic region, with downfield shifts for protons near the -CN group. |

| ¹H (Methyl) | 2.5 - 3.5 | Similar to the parent compound, with minimal influence from the distant -CN group. |

| ¹³C (Aromatic) | 120 - 140 | General aromatic region, with significant downfield shifts for carbons near the -CN group. |

| ¹³C (Cyano) | 110 - 125 | Characteristic chemical shift for a nitrile carbon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of polycyclic aromatic hydrocarbons is characterized by multiple absorption bands corresponding to π-π* electronic transitions. The introduction of a cyano group, which can extend the π-conjugation, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax). nih.gov This is due to the cyano group lowering the energy of the LUMO, thus reducing the HOMO-LUMO energy gap. nih.gov

| Transition Type | Typical λmax for DMBA (nm) | Predicted λmax for 8-Cyano-7,12-dimethylbenz(a)anthracene (nm) | Predicted Effect |

| π-π * | ~250-400 | ~260-420 | Bathochromic (red) shift |

Infrared (IR) Spectroscopy:

The IR spectrum of 8-cyano-7,12-dimethylbenz(a)anthracene will be distinguished by the presence of a sharp, strong absorption band corresponding to the C≡N stretching vibration. This band typically appears in the region of 2220-2260 cm⁻¹. arxiv.orgarxiv.org Other characteristic bands for the aromatic C-H and C=C stretching, as well as C-H bending vibrations, will also be present, potentially with minor shifts due to the electronic influence of the cyano group. arxiv.orgarxiv.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

Reactivity Profiles and Mechanistic Chemical Transformations of 8 Cyano 7,12 Dimethylbenz a Anthracene

Electrophilic and Nucleophilic Reactions of the Substituted Benz(a)anthracene (B33201) Core

The benz(a)anthracene structure, like other polycyclic aromatic hydrocarbons (PAHs), is susceptible to electrophilic substitution reactions. The increased electron density of the pi-system makes it nucleophilic. However, the reactivity is not uniform across the four rings. For the parent DMBA, metabolic activation often leads to the formation of highly electrophilic intermediates, such as dihydrodiol epoxides, which can then react with nucleophilic sites on cellular macromolecules. semanticscholar.org

Oxidative and Reductive Transformations of the Compound

Oxidative metabolism of DMBA can occur at both the aromatic rings and the methyl groups. nih.gov Cytosolic enzymes can oxidize the methyl groups to form hydroxymethyl derivatives. nih.gov Ring oxidation, primarily mediated by cytochrome P450 enzymes, leads to the formation of various phenols and dihydrodiols at positions such as 3,4-, 5,6-, 8,9-, and 10,11-. nih.govnih.gov

Photochemical Reactivity and Degradation Pathways in Controlled Experimental Settings

Under controlled experimental settings, exposure of DMBA to light, particularly UVA, leads to its degradation and the formation of several photoproducts. nih.govresearchgate.netnih.gov These transformations can generate reactive oxygen species and various photo-oxidation products. This process represents an activation pathway that is distinct from metabolic activation. nih.govnih.gov

Table 1: Identified Photoproducts of 7,12-dimethylbenz(a)anthracene (DMBA) Irradiation nih.govnih.gov

| Photoproduct | Description |

| Benz(a)anthracene-7,12-dione | An oxidation product resulting from reactions at the meso-region (7- and 12-positions). |

| 7,12-Epidioxy-7,12-dihydro-DMBA | A peroxide formed by the addition of oxygen across the 7- and 12-positions. |

| 7-Hydroxymethyl-12-methylbenz(a)anthracene | Product of oxidation at the 7-methyl group. |

| 12-Hydroxymethyl-7-methylbenz(a)anthracene | Product of oxidation at the 12-methyl group. |

| 7-Hydroxy-12-keto-7-methylbenz(a)anthracene | A further oxidation product. |

This table is based on data for the parent compound, 7,12-dimethylbenz(a)anthracene, in the absence of specific data for the 8-cyano derivative.

Investigation of Reactive Intermediates Formation

The biological activity of DMBA is largely attributed to the formation of reactive intermediates. Metabolic activation pathways are known to produce several key electrophilic species:

Epoxides: Cytochrome P450 enzymes catalyze the formation of arene oxides at various positions on the aromatic rings. semanticscholar.org

Dihydrodiol Epoxides: The "bay-region" theory of PAH carcinogenesis highlights the importance of dihydrodiol epoxides. For DMBA, the DMBA-3,4-diol-1,2-epoxide is considered a major ultimate carcinogenic metabolite. semanticscholar.orgresearchgate.net Both syn- and anti-dihydrodiol-epoxides have been shown to form and contribute to DNA binding. nih.gov

Radical Cations: One-electron oxidation can lead to the formation of radical cations, which are also reactive intermediates capable of interacting with cellular components. researchgate.net

Enzyme-Catalyzed Transformations

The metabolism of DMBA is heavily dependent on enzyme-catalyzed transformations, primarily by the Cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. semanticscholar.org These enzymes initiate the oxidative process by forming epoxides. Another key enzyme, microsomal epoxide hydrolase (mEH), is crucial for converting these initial epoxides into trans-dihydrodiols. semanticscholar.orgresearchgate.net This dihydrodiol is then a substrate for a second oxidation by CYP enzymes to form the highly reactive dihydrodiol epoxide. semanticscholar.orgresearchgate.net These ultimate carcinogens can form covalent adducts with DNA, a critical step in the initiation of cancer. nih.gov

Molecular Mechanisms of Biological Interaction with 8 Cyano 7,12 Dimethylbenz a Anthracene Strictly in Vitro and Acellular Studies

Modulation of Gene Expression and Signaling Pathways via mechanistic understanding in cellular models (e.g., Nrf2 pathway, AhR downstream effects)

Disclaimer: The following data pertains to the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA) , as no specific studies on the 8-cyano derivative were identified.

The interaction of 7,12-dimethylbenz(a)anthracene (DMBA) with cellular systems leads to significant alterations in gene expression and the perturbation of key signaling pathways. These changes are fundamental to its biological activity and have been investigated in various cellular models.

One of the primary mediators of DMBA's effects is the Aryl Hydrocarbon Receptor (AhR). As a polycyclic aromatic hydrocarbon (PAH), DMBA is a known ligand for AhR. The binding of DMBA to AhR initiates a signaling cascade that results in the altered expression of a wide array of genes, most notably those involved in xenobiotic metabolism. For instance, the presence of AhR and the functionality of its signaling pathways have been confirmed in rat mammary tumor models induced by DMBA, suggesting that AhR-mediated effects are relevant to its carcinogenic activity. nih.gov

DMBA has been shown to modulate the expression of genes involved in cell growth, differentiation, and apoptosis. In a study using a c-rel mouse mammary tumor cell line, treatment with DMBA induced an epithelial to mesenchymal transition (EMT), a process critical in cancer metastasis. This transition was associated with the activation of the Nuclear Factor-kappaB (NF-κB) pathway and increased levels of its transactivating subunits c-Rel, RelA, and RelB. The study also noted the induction of NF-κB target genes such as c-Myc and vimentin.

Furthermore, DMBA can trigger apoptosis through specific signaling cascades. In murine pre-B cells, DMBA induces apoptosis via a caspase-8-dependent pathway. researchgate.net This process was also found to involve the activation of PKR, an interferon-inducible protein kinase, which can activate caspase-8 independently of death receptor ligation. researchgate.net

While direct studies on DMBA's activation of the Nrf2 pathway are limited, research on Nrf2-deficient mice indicates the pathway's importance in mitigating DMBA-induced damage. Mice lacking Nrf2 show increased sensitivity to the harmful effects of DMBA, suggesting that the Nrf2 pathway plays a protective role against DMBA-induced toxicity. nih.govresearchgate.net Nrf2 is a master regulator of the antioxidant response, and its activation typically leads to the expression of a battery of cytoprotective genes. nih.gov

DMBA treatment has also been found to cause significant alterations in the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. In one study, DMBA led to strongly elevated expression of miR-9-3 and the mTORC1 gene in female mice. nih.govnih.gov

Table 1: Observed Effects of 7,12-dimethylbenz(a)anthracene (DMBA) on Gene Expression and Signaling Pathways in Cellular Models

| Cellular Model | Pathway/Gene(s) Affected | Observed Effect |

|---|---|---|

| Rat Mammary Tumor | Aryl Hydrocarbon Receptor (AhR) Pathway | AhR signaling is functional, suggesting a role in DMBA's activity. nih.gov |

| c-rel Mouse Mammary Tumor Cell Line | Nuclear Factor-kappaB (NF-κB) | Activation of NF-κB, leading to epithelial to mesenchymal transition (EMT). |

| c-rel Mouse Mammary Tumor Cell Line | c-Myc, vimentin | Induction of these NF-κB target genes. |

| Murine Pre-B Cells (70Z/3) | Apoptosis Signaling | Induction of apoptosis through a caspase-8-dependent pathway. researchgate.net |

| Murine Pre-B Cells (70Z/3) | PKR Pathway | Activation of PKR, which in turn can activate caspase-8. researchgate.net |

| CBA/Ca Mice (in vivo, but indicative of cellular mechanisms) | miRNA Expression | Significant alterations in miR-330, miR-29a, miR-9-1, and miR-9-3 expression. nih.govnih.gov |

| CBA/Ca Mice (in vivo, but indicative of cellular mechanisms) | mTORC1 Gene | Strongly elevated expression, particularly in females. nih.govnih.gov |

| Nrf2-deficient Mice (in vivo, but indicative of cellular mechanisms) | Nrf2 Pathway | Deficiency leads to increased sensitivity to DMBA, highlighting the pathway's protective role. nih.govresearchgate.net |

Advanced Analytical Method Development for Environmental and Biological Matrices Focus on Research Methodologies, Not Monitoring/risk Assessment

Development of Highly Sensitive and Selective Detection Methods for 8-Cyano-7,12-dimethylbenz(a)anthracene in Research Samples

The detection of polycyclic aromatic hydrocarbons (PAHs) and their derivatives at trace levels in complex research samples necessitates the development of highly sensitive and selective analytical methods. While no specific methods for 8-cyano-7,12-dimethylbenz(a)anthracene were found, techniques for the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), are well-established and provide a framework for potential adaptation.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for PAH analysis. For DMBA, HPLC with fluorescence detection offers excellent sensitivity and selectivity, as PAHs are typically fluorescent compounds. The introduction of a cyano group at the 8-position of the benz(a)anthracene (B33201) ring system would likely alter the molecule's fluorescence properties, requiring optimization of excitation and emission wavelengths to achieve maximum sensitivity for the 8-cyano derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of PAHs. The high resolution of capillary GC columns allows for the separation of complex mixtures of isomers, and mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation patterns. For 8-cyano-7,12-dimethylbenz(a)anthracene, GC-MS would be expected to provide a unique mass spectrum, allowing for its selective detection in the presence of other PAHs, including the parent DMBA.

Advanced detection techniques such as laser-induced fluorescence (LIF) and synchronous fluorescence spectroscopy could also be explored to enhance selectivity and lower detection limits for the 8-cyano derivative in intricate research matrices.

Table 1: Potential Analytical Techniques for BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-

| Technique | Detector | Potential Advantages for 8-Cyano-7,12-dimethylbenz(a)anthracene |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence | High sensitivity and selectivity; requires optimization of wavelengths. |

| High-Performance Liquid Chromatography (HPLC) | Diode Array (DAD) | Provides UV-Vis spectral information for identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Definitive identification and quantification; high resolving power. |

| Laser-Induced Fluorescence (LIF) | Photomultiplier Tube | Potentially lower detection limits compared to conventional fluorescence. |

| Synchronous Fluorescence Spectroscopy | Fluorescence Detector | Enhanced selectivity by scanning both excitation and emission wavelengths. |

Sample Preparation Strategies for Complex Matrices (e.g., biological extracts, environmental simulants for research studies)

The successful analysis of 8-cyano-7,12-dimethylbenz(a)anthracene in complex matrices, such as biological extracts or environmental simulants used in research, is critically dependent on the sample preparation strategy. The goal is to isolate the target analyte from interfering compounds and pre-concentrate it to a level suitable for instrumental analysis.

For biological tissues and fluids, initial steps typically involve homogenization followed by extraction. Liquid-liquid extraction (LLE) using organic solvents like hexane, dichloromethane, or a mixture thereof, is a common approach for extracting lipophilic compounds like PAHs. The cyano group may impart a slight increase in polarity to the molecule compared to DMBA, which might necessitate adjustments to the solvent system to ensure efficient extraction.

Solid-phase extraction (SPE) is a widely used and often more efficient alternative to LLE. Various sorbents can be employed, with C18 (octadecylsilyl) being a popular choice for retaining nonpolar to moderately polar compounds from aqueous matrices. For more complex extracts, sorbents like silica (B1680970) gel or Florisil® can be used in normal-phase SPE to separate compounds based on polarity. The elution solvent would need to be carefully selected to ensure the quantitative recovery of 8-cyano-7,12-dimethylbenz(a)anthracene while leaving behind interfering substances.

For environmental simulants, such as artificial soil or water matrices used in laboratory studies, the sample preparation approach would be dictated by the specific composition of the simulant. Techniques like Soxhlet extraction for solid samples and stir-bar sorptive extraction (SBSE) or solid-phase microextraction (SPME) for aqueous samples could be applicable.

Research into Phototransformation Products and Biodegradation Intermediates in Controlled Laboratory Systems

Understanding the environmental fate of 8-cyano-7,12-dimethylbenz(a)anthracene requires investigation into its transformation under various conditions. While no specific studies on this compound were identified, research on the parent DMBA provides insights into potential pathways.

Phototransformation:

In controlled laboratory systems, the phototransformation of 8-cyano-7,12-dimethylbenz(a)anthracene could be studied by exposing a solution of the compound to a light source that mimics the solar spectrum. The degradation process would be monitored over time by analyzing samples using techniques like HPLC-DAD or GC-MS to identify and quantify the parent compound and any emerging photoproducts. The presence of the electron-withdrawing cyano group may influence the photochemical reactivity of the aromatic system compared to DMBA. Potential phototransformation products could include oxidized species, such as quinones or hydroxylated derivatives, formed through reactions with photochemically generated reactive oxygen species.

Biodegradation:

The biodegradation of 8-cyano-7,12-dimethylbenz(a)anthracene could be investigated in controlled laboratory microcosms using specific microbial consortia or pure strains known for their ability to degrade PAHs. These studies would typically involve incubating the compound in a suitable growth medium with the microorganisms and periodically analyzing for the disappearance of the parent compound and the formation of intermediates. The nitrile (cyano) group can be susceptible to enzymatic hydrolysis by nitrilase or nitrile hydratase enzymes, potentially leading to the formation of a carboxylic acid or an amide derivative as an initial biodegradation step. Subsequent degradation would likely proceed through pathways similar to those established for other PAHs, involving dioxygenase-catalyzed ring hydroxylation followed by ring cleavage.

The identification of these transformation products is crucial for understanding the environmental persistence and potential toxicity of any breakdown products of 8-cyano-7,12-dimethylbenz(a)anthracene.

Table 2: Investigational Approaches for Transformation of BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-

| Transformation Type | Experimental System | Key Parameters to Monitor | Potential Transformation Products |

| Phototransformation | UV/Visible light exposure in solution | Disappearance of parent compound, formation of new peaks in chromatograms | Hydroxylated derivatives, quinones, ring-opened products |

| Biodegradation | Microbial cultures (pure or mixed) | Disappearance of parent compound, identification of metabolites | Carboxylic acid or amide (from cyano group hydrolysis), dihydrodiols, catechols |

Future Research Directions and Emerging Paradigms in the Study of Substituted Benz a Anthracenes

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insights in Research Models

Future investigations into the molecular mechanisms of 8-cyano-7,12-dimethylbenz(a)anthracene would benefit immensely from the integration of multi-omics technologies. A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound in various research models. Such approaches can help unravel the complex network of pathways perturbed by its presence, moving beyond the study of single endpoints. nih.govresearchgate.net

Genomic and transcriptomic analyses could identify specific gene mutations, alterations in gene expression profiles, and non-coding RNA signatures associated with exposure. nih.gov Proteomics would enable the identification of protein expression changes and post-translational modifications, offering insights into altered enzyme activity and signaling cascades. Metabolomics could then capture the downstream functional consequences by profiling changes in endogenous small molecules. Integrating these data layers will be crucial for constructing comprehensive models of the compound's mechanisms of action and for identifying potential biomarkers of exposure and effect. researchgate.netersnet.org

Table 1: Illustrative Multi-Omics Integration Strategy for 8-cyano-7,12-dimethylbenz(a)anthracene Research

| Omics Layer | Potential Research Focus | Anticipated Data Output | Potential Mechanistic Insight |

|---|---|---|---|

| Genomics | Whole-genome sequencing of exposed cell lines | Identification of single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) | Genetic predispositions influencing susceptibility to compound-induced effects |

| Transcriptomics | RNA-sequencing of treated tissues from animal models | Differentially expressed genes (DEGs) and pathways (e.g., AhR signaling, oxidative stress) | Understanding the primary transcriptional response and key regulatory networks |

| Proteomics | Mass spectrometry-based analysis of cellular lysates | Quantification of protein abundance and identification of post-translational modifications | Alterations in metabolic enzyme levels (e.g., Cytochrome P450s) and signaling proteins |

| Metabolomics | LC-MS/GC-MS analysis of biofluids or cell extracts | Changes in endogenous metabolite profiles (e.g., lipids, amino acids, nucleotides) | Mapping the functional metabolic consequences and identifying pathway disruptions |

Exploration of Novel Synthetic Pathways and Derivatization Strategies for Research Probes

Advancing the study of 8-cyano-7,12-dimethylbenz(a)anthracene requires robust and flexible synthetic methodologies. Future research should focus on developing novel synthetic pathways that allow for the efficient and regioselective construction of the core structure and the introduction of various functional groups. Modern synthetic techniques, such as transition metal-catalyzed C-H activation and cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), offer promising avenues for creating a library of derivatives. nih.govresearchgate.netbeilstein-journals.org

Furthermore, derivatization strategies are needed to create specialized research probes. For instance, incorporating isotopic labels (e.g., ¹³C, ¹⁵N, ²H) would facilitate metabolic tracking and structural studies by NMR and mass spectrometry. Attaching fluorescent tags or affinity labels could enable the visualization of subcellular localization and the identification of molecular binding partners. These chemical tools are indispensable for probing the compound's fate and interactions within complex biological systems.

Table 2: Potential Synthetic and Derivatization Strategies

| Strategy | Description | Objective/Application |

|---|---|---|

| Palladium-Catalyzed C-H Activation/Cyclization | A tandem reaction to construct the tetracyclic benz[a]anthracene framework from simpler precursors. nih.gov | Efficient, atom-economical synthesis of the core structure. |

| Suzuki-Miyaura / Ring-Closing Metathesis | A multi-step strategy involving cross-coupling to build a key intermediate followed by metathesis to form a benzene (B151609) ring. researchgate.net | Modular synthesis allowing for variation in substituents. |

| Isotopic Labeling | Incorporation of stable isotopes (e.g., ¹³C, ²H) into the molecular structure during synthesis. | Use as internal standards for quantitative analysis and for tracing metabolic pathways. |

| Fluorophore Conjugation | Covalent attachment of a fluorescent molecule (e.g., fluorescein, rhodamine) to the benz(a)anthracene (B33201) backbone. | Development of probes for fluorescence microscopy to study cellular uptake and distribution. |

Advancement in Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules like 8-cyano-7,12-dimethylbenz(a)anthracene, guiding experimental design and providing insights that are difficult to obtain through laboratory methods alone. Future research should leverage advanced computational models to understand its electronic structure, reactivity, and intermolecular interactions. rsc.org

Methods such as Density Functional Theory (DFT) can be used to calculate geometric and electronic properties, predict spectroscopic signatures (e.g., NMR, IR), and map out reaction pathways for metabolism. nih.govbohrium.com The Activation Strain Model (ASM) can provide quantitative insight into reaction barriers, explaining how the cyano and methyl substituents influence reactivity. researchgate.netrsc.org Furthermore, developing Quantitative Structure-Activity Relationship (QSAR) models, based on a library of related substituted benz(a)anthracenes, could predict biological activities and receptor binding affinities, helping to prioritize compounds for further study. nih.gov

Table 3: Computational Modeling Approaches and Their Applications

| Computational Method | Research Goal | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | To understand electronic structure and predict reaction sites. nih.gov | Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, reaction energies. |

| Activation Strain Model (ASM) | To analyze the reactivity in chemical reactions (e.g., Diels-Alder). rsc.org | Strain energy, interaction energy, reaction barriers. |

| Molecular Dynamics (MD) Simulations | To model interactions with biological macromolecules (e.g., receptors, DNA). nih.gov | Binding free energies, conformational changes, key interacting residues. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop predictive models for biological activity. nih.gov | Correlation of molecular descriptors (e.g., polarity, size) with receptor activation. |

Development of Innovative Analytical Platforms for Real-time Mechanistic Investigations

A significant frontier in chemical research is the ability to monitor reactions and molecular interactions in real time. Future efforts should focus on creating innovative analytical platforms tailored for the study of substituted benz(a)anthracenes. Process Analytical Technology (PAT), which utilizes real-time analysis to understand and control processes, is a key concept in this area. mt.com

Techniques such as in-situ FTIR and Raman spectroscopy can provide continuous data on the conversion of reactants and the formation of intermediates during synthesis. mt.com Advanced mass spectrometry methods, like Probe Electrospray Ionization (PESI), allow for the rapid monitoring of reaction progress with minimal sample preparation. shimadzu.com The development of automated platforms that couple microreactors with online HPLC-MS analysis could enable high-throughput screening of reaction conditions and detailed mechanistic studies of the compound's formation and degradation. researchgate.net

Table 4: Innovative Analytical Platforms for Real-Time Studies

| Platform/Technology | Principle | Application to 8-cyano-7,12-dimethylbenz(a)anthracene |

|---|---|---|

| In-situ Spectroscopy (FTIR/Raman) | Measures vibrational spectra of the reaction mixture directly in the reactor. mt.com | Real-time monitoring of synthetic reactions, identifying transient intermediates. |

| Direct Ionization Mass Spectrometry (e.g., PESI-MS) | Rapidly ionizes and analyzes components from a sample with minimal preparation. shimadzu.com | High-speed analysis of reaction kinetics and screening of catalytic activity. |

| Automated HPLC-MS Reaction Monitoring | Automatically samples a reaction, quenches, dilutes, and injects into an HPLC-MS for analysis. researchgate.net | Unattended, detailed profiling of complex reaction mixtures and metabolic pathways. |

| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in refractive index at a sensor surface. | Quantifying the kinetics (on/off rates) of binding to specific proteins or DNA sequences. |

Unveiling Further Complex Molecular Interactions of Cyano- and Methyl-Substituted Benz(a)anthracenes

The biological activity of a compound is dictated by its molecular interactions with cellular components. While it is known that many PAHs interact with the Aryl Hydrocarbon Receptor (AhR), the specific binding characteristics of 8-cyano-7,12-dimethylbenz(a)anthracene are yet to be determined. nih.gov Future research should aim to elucidate these complex interactions in detail.

Key research questions include determining the binding affinity and efficacy of this compound for the AhR and other potential protein targets. It is important to investigate how the electron-withdrawing cyano group and the methyl groups influence π-π stacking, hydrogen bonding, and van der Waals interactions with amino acid residues in a receptor's binding pocket. nih.gov Studies should also explore potential interactions with nucleic acids, examining intercalation or groove binding with DNA, and how such interactions might be modulated by the specific substitution pattern. Understanding these fundamental interactions is critical to linking the molecular structure of 8-cyano-7,12-dimethylbenz(a)anthracene to its ultimate biological or material properties.

Table 5: Proposed Studies on Molecular Interactions

| Interaction Target | Experimental Approach | Key Question to Address |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Competitive binding assays; Reporter gene assays | Does the compound act as an agonist or antagonist? What is its relative potency? |

| Metabolizing Enzymes (e.g., CYP1A1) | Enzyme inhibition assays; Metabolite identification | Is the compound a substrate or inhibitor of key enzymes? What are its primary metabolites? |

| DNA | Fluorescence quenching assays; Circular dichroism spectroscopy | Does the compound intercalate into the DNA helix or bind to the grooves? |

| Other Proteins (Proteome-wide) | Affinity purification-mass spectrometry (AP-MS) | What are the unknown or "off-target" protein binding partners in a cell? |

常见问题

Q. What long-term monitoring is recommended for researchers handling DMBA?

- Medical Surveillance : Implement baseline health screenings (e.g., liver function tests) and annual follow-ups. OSHA’s Access to Medical Records Standard (29 CFR 1910.1020) mandates documentation .

- Environmental Monitoring : Regularly test lab surfaces and air for PAH residues using NIOSH Method 5506 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。